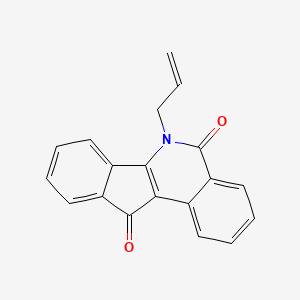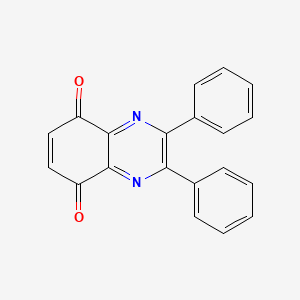
5-Cyclohexyl-1,3,5-dithiazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclohexyl-1,3,5-dithiazinane: is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Cyclohexyl-1,3,5-dithiazinane can be synthesized through the cyclothiomethylation of primary amines with formaldehyde and hydrogen sulfide. The reaction typically involves the use of sodium sulfide or sodium hydrosulfide as a sulfur source. The process is carried out in a chloroform-water mixture at room temperature for several hours. The pH of the reaction medium is maintained around 13, and the mixture is neutralized with hydrochloric acid upon completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyclohexyl-1,3,5-dithiazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiazinane ring to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted dithiazinane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Cyclohexyl-1,3,5-dithiazinane is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. It is also employed in the synthesis of other heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise as a bioactive molecule in various assays .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial agent and its role in drug design .
Industry: this compound is used in the petrochemical industry as a corrosion inhibitor and in the formulation of specialty chemicals .
Wirkmechanismus
The mechanism of action of 5-Cyclohexyl-1,3,5-dithiazinane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cell membranes, leading to disruption of membrane integrity and cell death .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Thiadiazinane: Similar in structure but contains nitrogen and sulfur atoms in different positions.
1,3,5-Oxathiazine: Contains an oxygen atom in place of one of the sulfur atoms.
1,3,5-Dithiazine: Another isomer with different positioning of nitrogen and sulfur atoms.
Uniqueness: 5-Cyclohexyl-1,3,5-dithiazinane is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its potential bioactivity make it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
94503-95-4 |
|---|---|
Molekularformel |
C9H17NS2 |
Molekulargewicht |
203.4 g/mol |
IUPAC-Name |
5-cyclohexyl-1,3,5-dithiazinane |
InChI |
InChI=1S/C9H17NS2/c1-2-4-9(5-3-1)10-6-11-8-12-7-10/h9H,1-8H2 |
InChI-Schlüssel |
IMZQMVOVWFLUAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2CSCSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















